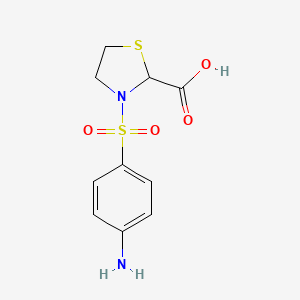

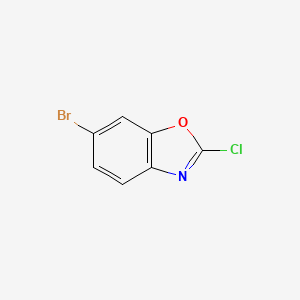

![molecular formula C24H18N4O5S B3005688 2-((5-(2,3-二氢苯并[b][1,4]二氧杂环-2-基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-1-(3-硝基苯基)乙酮 CAS No. 326881-84-9](/img/structure/B3005688.png)

2-((5-(2,3-二氢苯并[b][1,4]二氧杂环-2-基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-1-(3-硝基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a 1,2,4-triazole ring, a benzo[b][1,4]dioxin moiety, a nitro group, and a thioether linkage. These features suggest potential applications in materials science, pharmaceuticals, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the dihydrobenzo[b][1,4]dioxin portion of the target compound. The reaction conditions involve catalytic PdI2, KI, and a CO-air mixture, indicating a complex reaction environment that requires careful control to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized by techniques such as X-ray diffraction analysis . This method can unequivocally establish the configuration around double bonds and other structural features. For the target compound, such analysis would be crucial to confirm the stereochemistry and overall molecular conformation.

Chemical Reactions Analysis

The presence of a 1,2,4-triazole ring in the target compound suggests that it could participate in various chemical reactions. Triazole rings are known for their versatility in chemical synthesis, often acting as scaffolds for further functionalization. The nitro group could also undergo reduction to an amine, providing a pathway for derivatization or conjugation with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The benzo[b][1,4]dioxin moiety could impart certain electronic properties, while the nitro group could affect the compound's acidity and reactivity. The thioether linkage might contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents. Spectroscopic techniques such as IR, NMR, and MS, as well as thermal analysis methods like TGA and DSC, would be essential to characterize these properties .

Relevant Case Studies

While there are no direct case studies on the target compound, research on similar molecules provides insight into potential applications and behaviors. For instance, the synthesis and characterization of a compound with a 1,2,3-triazol-1-yl group have been reported, including cytotoxicity evaluations and docking studies to understand its interaction with biological molecules . Such studies could be relevant for assessing the biological activity and pharmacokinetics of the target compound.

科学研究应用

合成和抗菌活性

合成技术

已使用各种方法合成了与 2-((5-(2,3-二氢苯并[b][1,4]二氧杂环-2-基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-1-(3-硝基苯基)乙酮 相关的化合物。例如,结构相似的 S-烷基化 5-(2-、3-和 4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇已通过烷基化和环化过程合成 (Labanauskas 等人,2004)。

抗菌特性

与该化学品在结构上相关的各种化合物已显示出显着的抗菌活性。例如,2-甲基-5-硝基-N-(4-(3-(2-芳基-2,3-二氢苯并[b][1,4]噻氮杂环-4-基)苯氧基)苯基)苯磺酰胺及其衍生物已针对枯草芽孢杆菌和大肠杆菌等细菌进行了抗菌性能研究 (Patel 等人,2011)。

生物研究中的应用

生物活性

在化合物中引入 2,3-二氢苯并[b][1,4]二氧杂环结构已显示出增强与生物受体结合的潜力,从而提高生物活性。已在用作 B-Raf 激酶研究中抑制剂的衍生物中观察到这一点 (Yang 等人,2012)。

对 Caspase-3 的抑制作用

含有 1,2,3-三唑和 2,3-二氢苯并[b][1,4]二氧杂环的衍生物已被评估为对 caspase-3 的抑制剂,caspase-3 是细胞凋亡过程中至关重要的蛋白质 (Jiang 和 Hansen,2011)。

化学转化和理论研究

杂环化研究

已经对与 2-((5-(2,3-二氢苯并[b][1,4]二氧杂环-2-基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-1-(3-硝基苯基)乙酮 在结构上相关的化合物的杂环化进行了研究。这包括合成 3-杂芳基硫代喹啉衍生物,该衍生物已显示出抗结核活性 (Chitra 等人,2011)。

计算和结构分析

计算研究,例如密度泛函理论 (DFT) 计算,已用于分析相关化合物的分子结构和性质。这包括衍生自 1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)乙烷-1-酮的三氟查耳酮,提供了对其电子性质和抗菌活性的见解 (Shinde 等人,2021)。

属性

IUPAC Name |

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S/c29-19(16-7-6-10-18(13-16)28(30)31)15-34-24-26-25-23(27(24)17-8-2-1-3-9-17)22-14-32-20-11-4-5-12-21(20)33-22/h1-13,22H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIBPWHAZFRDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

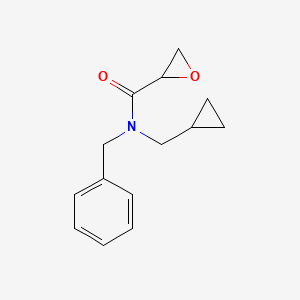

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)

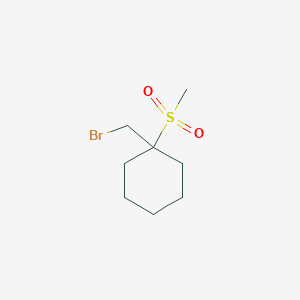

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)

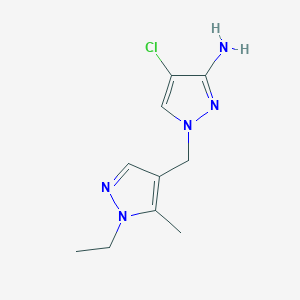

![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)